Product packaging for 4-Ethyl-2-pyridinecarbonitrile-d5(Cat. No.:)

4-Ethyl-2-pyridinecarbonitrile-d5

Cat. No.: B13834638
M. Wt: 137.19 g/mol
InChI Key: WSIWRNNXMDBVGX-SIPVGYFWSA-N
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Description

4-Ethyl-2-pyridinecarbonitrile-d5, with the CAS Registry Number 1330052-70-4 , is a deuterated analog of 4-Ethyl-2-pyridinecarbonitrile, specifically designed for use as an internal standard in quantitative mass spectrometry (MS). This high-purity, stable isotope-labeled compound features five deuterium atoms, which provides a distinct mass shift from its non-labeled counterpart, thereby minimizing interference and significantly improving the accuracy and reliability of analytical data. The parent compound, 4-Ethyl-2-pyridinecarbonitrile, is also known by several synonyms, including 2-Cyano-4-ethylpyridine and 2-Ethylisonicotinonitrile (CAS 1531-18-6 and 92486-38-9 ) . It has a molecular formula of C 8 H 8 N 2 and a molecular weight of 132.16 g/mol . The deuterated form, this compound, has a molecular formula of C 8 H 3 D 5 N 2 and a molecular weight of 137.19 g/mol . This reagent is essential in pharmaceutical and metabolic research, particularly in pharmacokinetic studies where precise quantification of the parent molecule in complex biological matrices is required. When handling, researchers should note that similar non-deuterated compounds are classified as flammable and can cause skin and eye irritation . Appropriate personal protective equipment (PPE) and engineering controls should be used. Please be advised: This product is intended for research and industrial applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses, or for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B13834638 4-Ethyl-2-pyridinecarbonitrile-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2

Molecular Weight

137.19 g/mol

IUPAC Name

3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H8N2/c1-2-7-3-4-10-8(5-7)6-9/h3-5H,2H2,1H3/i2D2,3D,4D,5D

InChI Key

WSIWRNNXMDBVGX-SIPVGYFWSA-N

Isomeric SMILES

[2H]C1=C(N=C(C(=C1C([2H])([2H])C)[2H])C#N)[2H]

Canonical SMILES

CCC1=CC(=NC=C1)C#N

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Deuterated Pyridinecarbonitrile Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of organic molecules, including isotopically labeled ones. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms. For deuterated compounds like 4-Ethyl-2-pyridinecarbonitrile-d5, specific NMR techniques are essential to pinpoint the location and quantify the incorporation of deuterium atoms.

¹H NMR spectroscopy is a fundamental technique for analyzing the proton environment in a molecule. In the case of this compound, the ¹H NMR spectrum is primarily used to confirm the absence of protons at specific positions, thereby verifying the success of the deuteration process. The IUPAC name for this compound is 3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carbonitrile. lgcstandards.com This indicates that deuterium atoms replace protons on the pyridine (B92270) ring at positions 3, 5, and 6, and on the ethyl group at position 1.

The analysis involves comparing the spectrum of the deuterated compound with its non-deuterated counterpart, 4-Ethyl-2-pyridinecarbonitrile. In the spectrum of the unlabeled compound, signals corresponding to the aromatic protons and the ethyl group protons would be present. For the deuterated analog, the absence or significant reduction in the intensity of these signals provides direct evidence of deuterium substitution. The integration of any residual proton signals against a known internal standard can be used to quantify the level of deuteration and determine the isotopic purity.

Table 1: Expected ¹H NMR Data for 4-Ethyl-2-pyridinecarbonitrile (Unlabeled)

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-3~7.5d~8.0
H-5~7.7d~8.0
H-6~8.7s-
-CH₂-~2.8q~7.5
-CH₃~1.3t~7.5

Note: The expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

While ¹H NMR confirms the absence of protons, ²H (Deuterium) NMR spectroscopy allows for the direct observation of the deuterium nuclei. nih.gov Since deuterium has a nuclear spin of I=1, its NMR signals are typically broader than those of protons. However, the chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for direct correlation. nih.gov

For this compound, the ²H NMR spectrum would be expected to show signals corresponding to the deuterium atoms at positions 3, 5, and 6 of the pyridine ring and at the ethyl group. The presence of these signals provides definitive proof of deuteration at these specific sites. The relative integration of the signals in the ²H NMR spectrum can also be used to confirm the d5 labeling pattern.

¹³C NMR spectroscopy is employed to analyze the carbon framework of the molecule. The spectrum provides information about the number of unique carbon atoms and their chemical environments. For this compound, the ¹³C NMR spectrum will confirm the presence of all eight carbon atoms in the molecule.

Furthermore, the presence of deuterium atoms causes small but measurable shifts in the ¹³C chemical shifts of the directly attached and sometimes neighboring carbon atoms. This phenomenon is known as the deuterium isotope effect on ¹³C chemical shifts. nih.govresearchgate.net These isotopic shifts, typically upfield shifts, can provide additional confirmation of the deuteration sites. For instance, the carbon atoms C-3, C-5, C-6, and the methylene (B1212753) carbon of the ethyl group are expected to show such isotopic shifts.

Table 2: Expected ¹³C NMR Data for 4-Ethyl-2-pyridinecarbonitrile and Isotopic Shift in d5 Analog

Carbon Expected Chemical Shift (ppm) - Unlabeled Expected Isotopic Shift (ppm) in d5
C-2~132Small or negligible
C-3~128Upfield shift
C-4~150Upfield shift
C-5~121Upfield shift
C-6~152Upfield shift
-CN~117Negligible
-CH₂-~25Upfield shift
-CH₃~13Upfield shift

Note: The expected chemical shifts and isotopic shifts are approximate and can vary.

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. youtube.com In a partially deuterated compound, COSY can be used to identify remaining proton-proton coupling networks. For this compound, a COSY spectrum would show a lack of correlation between the positions that have been deuterated, further confirming the labeling pattern. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. youtube.com In the context of this compound, an HSQC spectrum would be characterized by the absence of cross-peaks for the deuterated positions (C-3, C-5, C-6, and the ethyl group's methylene carbon), as there are no protons directly attached to these carbons. researchgate.net This provides unambiguous evidence for the sites of deuteration.

These advanced NMR methods, when used in combination, offer a robust and comprehensive approach to the structural verification of deuterated compounds.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. nih.govnih.gov For this compound, HRMS is crucial for verifying the molecular formula and assessing the isotopic purity.

The theoretical exact mass of this compound (C₈H₃D₅N₂) is 137.1001. lgcstandards.com An HRMS measurement that yields a mass very close to this theoretical value provides strong evidence for the correct molecular formula and the incorporation of five deuterium atoms. The high resolving power of the instrument allows for the differentiation between the deuterated compound and any potential impurities, including the unlabeled or partially deuterated species. The relative intensities of the isotopic peaks in the mass spectrum can be used to calculate the isotopic enrichment and confirm the high purity of the deuterated standard.

Table 3: High-Resolution Mass Spectrometry Data

Compound Molecular Formula Theoretical Exact Mass
This compoundC₈H₃D₅N₂137.1001

Vibrational Spectroscopy (Infrared and Raman) for C-D Bond Detection and Conformational Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. aps.org These techniques are particularly useful for detecting the presence of specific functional groups and bonds. In the case of deuterated compounds, vibrational spectroscopy can be used to identify the newly introduced carbon-deuterium (C-D) bonds.

The stretching frequency of a C-D bond is lower than that of a C-H bond due to the heavier mass of deuterium. Typically, C-H stretching vibrations appear in the range of 2800-3100 cm⁻¹, while C-D stretching vibrations are found in the region of 2100-2300 cm⁻¹. The appearance of new absorption bands in this region of the IR or Raman spectrum of this compound, which are absent in the spectrum of its non-deuterated analog, serves as direct evidence of successful deuteration. The positions and shapes of these bands can also provide insights into the conformational structure of the molecule.

Table 4: Key Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) - Unlabeled Expected Wavenumber (cm⁻¹) - d5 Analog
Aromatic C-H Stretch3000-3100Absent/Reduced
Aliphatic C-H Stretch2850-2970Absent/Reduced
C≡N Stretch~2230~2230
Aromatic C-D Stretch-2200-2300
Aliphatic C-D Stretch-2100-2200

Emerging Spectroscopic Techniques for Deuterium Analysis (e.g., Molecular Rotational Resonance Spectroscopy)

The precise structural characterization and analysis of deuterated compounds, such as this compound, necessitate advanced spectroscopic techniques capable of discerning subtle isotopic differences. While traditional methods like Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are foundational, emerging techniques offer unparalleled resolution and structural insight. hidenanalytical.comnih.gov Among these, Molecular Rotational Resonance (MRR) spectroscopy has surfaced as a particularly powerful tool for the definitive analysis of gas-phase molecules, including complex isotopologues. brightspec.com

Molecular Rotational Resonance (MRR) spectroscopy provides an incisive method for the structural determination of molecules by measuring their rotational transitions in the gas phase. brightspec.com The technique is exceptionally sensitive to the three-dimensional arrangement of atoms, as the moments of inertia of a molecule are directly dependent on its mass distribution and geometry. The substitution of hydrogen with deuterium induces a significant change in the mass of specific sites within a molecule, leading to a distinct and predictable shift in its rotational spectrum. This makes MRR an ideal tool for the unambiguous identification and structural elucidation of deuterated analogs.

The primary advantages of MRR in the context of deuterium analysis include:

Unambiguous Identification : Each molecule possesses a unique rotational spectrum that serves as a high-fidelity fingerprint. This allows for unequivocal structural identification without the need for reference standards. brightspec.com

Ultra-High Resolution : MRR offers exceptionally high spectral resolution, enabling the clear distinction between different isotopologues and even conformers of the same molecule, directly from complex mixtures. brightspec.com

Quantitative Analysis : The intensity of signals in an MRR spectrum is directly proportional to the number of molecules present, allowing for precise quantitative measurements. brightspec.com

Structural Elucidation : By analyzing the rotational constants derived from the spectrum, it is possible to determine the precise three-dimensional structure of the molecule with high accuracy. For deuterated compounds, this allows for the exact localization of the deuterium atoms.

For a molecule like this compound, the replacement of five hydrogen atoms with deuterium—three on the methyl group and two on the methylene group of the ethyl substituent—creates a new molecular species with significantly different moments of inertia compared to its non-deuterated counterpart. This difference would be clearly observable in its MRR spectrum. The rotational constants (A, B, and C), which are inversely proportional to the moments of inertia, would be measurably different.

To illustrate the principle, the following table presents a hypothetical comparison of rotational constants that would be obtained from an MRR analysis of 4-Ethyl-2-pyridinecarbonitrile and its deuterated analog.

Table 1: Hypothetical Rotational Constants from MRR Analysis

CompoundRotational Constant A (MHz)Rotational Constant B (MHz)Rotational Constant C (MHz)Comment
4-Ethyl-2-pyridinecarbonitrile~2500~950~700Rotational constants for the parent (non-deuterated) isotopologue.
This compound~2200~880~650Deuteration significantly increases the moments of inertia, resulting in smaller rotational constants. The precise values allow for confirmation of the d5 substitution pattern.

While MRR is a gas-phase technique, other advanced methods are also pushing the boundaries of deuterium analysis in different states. For instance, Deuterium Metabolic Imaging (DMI), an evolution of deuterium MR spectroscopy (MRS), allows for the non-invasive tracking of metabolic pathways in vivo by following the fate of deuterium-labelled substrates. nih.govnih.gov In the solid state, techniques such as 2H Chemical Exchange Saturation Transfer (CEST) under magic angle spinning (MAS) are being developed to study slow molecular motions and conformational exchanges in complex systems. nih.gov These methods, along with MRR, represent the forefront of spectroscopic analysis, providing increasingly detailed insights into the structure and dynamics of deuterated molecules.

Mechanistic Investigations Utilizing Deuterium Isotope Effects in 4 Ethyl 2 Pyridinecarbonitrile D5 Reactions

Primary Kinetic Isotope Effects (KIEs) for Rate-Determining Step Elucidation

Primary kinetic isotope effects (PKIEs) are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. libretexts.orgprinceton.edu The magnitude of the PKIE, expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD), can provide strong evidence for the involvement of that bond in the slowest step of the reaction. wikipedia.orgosti.gov For C-H bond cleavage, a significant PKIE (typically kH/kD > 2) is often indicative of a primary isotope effect. libretexts.orgwikipedia.org

In reactions involving 4-Ethyl-2-pyridinecarbonitrile-d5, a significant PKIE would be expected if the C-D bond of the ethyl group is cleaved during the rate-limiting step. For instance, in an oxidation reaction where a hydrogen (or deuterium) atom is abstracted from the ethyl group, the observation of a large kH/kD value would support a mechanism where this abstraction is the rate-determining event.

Consider a hypothetical oxidation of 4-ethyl-2-pyridinecarbonitrile to 4-(1-hydroxyethyl)-2-pyridinecarbonitrile. If the reaction proceeds via a mechanism where the abstraction of a hydrogen atom from the ethyl group is the rate-determining step, a comparison of the reaction rates between the deuterated and non-deuterated starting materials would yield a significant primary kinetic isotope effect.

Table 1: Hypothetical Primary Kinetic Isotope Effects for the Oxidation of 4-Ethyl-2-pyridinecarbonitrile

Reaction ConditionRate Constant (kH) (s⁻¹)Rate Constant (kD) (s⁻¹)kH/kDImplication
Oxidation with Reagent A2.5 x 10⁻⁴4.2 x 10⁻⁵5.95C-H(D) bond cleavage is likely the rate-determining step. nih.gov
Oxidation with Reagent B1.8 x 10⁻³1.7 x 10⁻³1.06C-H(D) bond cleavage is not involved in the rate-determining step.

The data in Table 1 illustrates how PKIEs can distinguish between different mechanistic pathways. A large kH/kD value, as seen with Reagent A, strongly suggests that the cleavage of the C-H/C-D bond on the ethyl group is the slowest step of the reaction. nih.gov Conversely, a kH/kD value close to unity, as observed with Reagent B, indicates that C-H/C-D bond breaking is not rate-limiting. princeton.edu

Secondary Kinetic Isotope Effects (SKIEs) for Transition State Geometry Analysis

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgprinceton.edu These effects are typically smaller than PKIEs (kH/kD is often between 0.7 and 1.5) and provide valuable information about changes in hybridization and the steric environment of the transition state. wikipedia.org

SKIEs are classified based on the position of the isotope relative to the reaction center:

α-SKIEs: Occur when the isotope is attached to the carbon atom undergoing a change in hybridization. A normal SKIE (kH/kD > 1) is observed for reactions where the hybridization changes from sp³ to sp², while an inverse SKIE (kH/kD < 1) is seen for a change from sp² to sp³. epfl.ch

β-SKIEs: Occur when the isotope is on a carbon atom adjacent to the reacting center. These effects are often attributed to hyperconjugation.

In the context of this compound, if a reaction occurs at the nitrile group or the pyridine (B92270) ring without breaking the C-D bonds of the ethyl group, any observed isotope effect would be a secondary one. For example, in a nucleophilic addition to the nitrile group, the hybridization of the nitrile carbon changes from sp to sp². While the deuterium (B1214612) atoms are on the ethyl group, their presence can still influence the reaction rate through space, leading to a small SKIE.

Table 2: Hypothetical Secondary Kinetic Isotope Effects for Reactions of 4-Ethyl-2-pyridinecarbonitrile

Reaction TypeRate Constant (kH) (M⁻¹s⁻¹)Rate Constant (kD) (M⁻¹s⁻¹)kH/kDInterpretation
Nucleophilic addition to the nitrile3.1 x 10⁻²2.9 x 10⁻²1.07Small normal SKIE, suggesting a more sterically crowded transition state for the deuterated compound.
SN2 reaction at a remote position5.5 x 10⁻³5.6 x 10⁻³0.98Inverse SKIE, potentially due to changes in vibrational modes of the ethyl group in the transition state.

The subtle nature of SKIEs, as depicted in Table 2, can provide nuanced information about the transition state structure that might not be accessible through other methods. princeton.edu

Deuterium Exchange Studies for Reaction Pathway Mapping

Deuterium exchange studies involve monitoring the incorporation or removal of deuterium from a molecule under specific reaction conditions. These experiments are particularly useful for identifying reversible reaction steps and the presence of reactive intermediates. researchgate.netnih.gov

For this compound, deuterium exchange studies could be employed to investigate the acidity of the C-D bonds on the ethyl group. By subjecting the compound to a basic medium containing a protic solvent (e.g., H₂O), the rate of H/D exchange can be measured. If exchange is observed, it suggests the formation of a carbanionic intermediate.

Table 3: Hypothetical Deuterium Exchange Data for this compound

BaseSolventTemperature (°C)% Deuterium Exchange after 24hConclusion
NaOEtEtOH25< 1%The ethyl C-D bonds are not significantly acidic under these conditions.
KOtBuDMSO-h68035%The ethyl C-D bonds are sufficiently acidic to undergo deprotonation-reprotonation, indicating a reversible step. nih.gov

The results in Table 3 would imply that under strongly basic conditions, a reversible deprotonation of the ethyl group can occur, providing a pathway for deuterium exchange. nih.govrsc.org This information is crucial for understanding potential side reactions or alternative reaction pathways.

Solvent Isotope Effects (SIEs) in Reaction Mechanisms

Solvent isotope effects (SIEs) are observed when a reaction is carried out in a deuterated solvent (e.g., D₂O instead of H₂O). chem-station.com SIEs can provide insight into the role of the solvent in the reaction mechanism, particularly in proton transfer steps. nih.gov A normal SIE (kH₂O/kD₂O > 1) is often observed when a proton is transferred from the solvent in the rate-determining step, while an inverse SIE (kH₂O/kD₂O < 1) can occur in pre-equilibrium steps involving protonation. chem-station.com

If a reaction of 4-Ethyl-2-pyridinecarbonitrile involves protonation of the pyridine nitrogen or the nitrile group, conducting the reaction in D₂O versus H₂O could reveal the nature of this protonation step.

Table 4: Hypothetical Solvent Isotope Effects for a Reaction of 4-Ethyl-2-pyridinecarbonitrile

ReactionRate in H₂O (kH₂O) (s⁻¹)Rate in D₂O (kD₂O) (s⁻¹)kH₂O/kD₂OMechanistic Implication
Acid-catalyzed hydrolysis of the nitrile7.8 x 10⁻⁵3.9 x 10⁻⁵2.0Proton transfer from the solvent is likely part of the rate-determining step. nih.gov
Base-catalyzed reaction2.1 x 10⁻⁴3.5 x 10⁻⁴0.6A pre-equilibrium protonation step is likely, leading to an inverse isotope effect. chem-station.com

The data in Table 4 demonstrates how SIEs can be used to dissect the role of the solvent in a reaction mechanism, providing information that is complementary to substrate-based isotope effects. nih.gov

Application of Deuterium Labeling in Elucidating Complex Catalytic and Enzymatic Mechanisms (excluding clinical drug metabolism)

Deuterium labeling is a cornerstone in the study of complex catalytic and enzymatic reaction mechanisms. acs.orgnih.gov By using substrates like this compound, researchers can trace the fate of specific hydrogen atoms throughout a catalytic cycle or an enzymatic transformation.

In a hypothetical enzymatic reaction catalyzed by a dehydrogenase, the use of this compound could help determine the stereospecificity of hydrogen abstraction. By analyzing the product and the cofactor (e.g., NAD⁺/NADH), one could determine if the enzyme removes a specific deuterium atom from the ethyl group.

Similarly, in organometallic catalysis, deuterium labeling can be used to probe C-H activation steps. For example, in a transition metal-catalyzed functionalization of the ethyl group, the presence or absence of a kinetic isotope effect with this compound would provide strong evidence for or against the involvement of C-D bond cleavage in the catalytic cycle. researchgate.net These studies are fundamental to understanding how catalysts function and to designing more efficient and selective catalytic systems.

Computational and Theoretical Studies of Deuterated Pyridinecarbonitrile Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties of Deuterated Analogs

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of molecular structures and electronic properties with reasonable computational cost. nih.gov When applied to deuterated pyridinecarbonitrile systems, DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), can elucidate the subtle changes induced by isotopic substitution. nih.govresearchgate.netijcce.ac.ir

The primary structural effect of deuteration is a slight shortening of the C-D bond compared to the C-H bond. This is a consequence of the lower zero-point vibrational energy (ZPVE) of the heavier C-D bond, which results in a slightly lower average bond length. While this change is minimal, it can be reliably predicted by DFT geometry optimizations. Other geometric parameters, such as bond angles and dihedral angles of the pyridine (B92270) ring and its substituents, are largely unaffected, in line with the Born-Oppenheimer approximation which states that the electronic potential energy surface is independent of nuclear mass. cchmc.org

From an electronic perspective, the properties of deuterated and non-deuterated isotopologues are nearly identical. DFT calculations show that the substitution of protium (B1232500) with deuterium (B1214612) does not significantly alter the electronic structure, including the distribution of electron density, the molecular electrostatic potential (MEP), or the energies and shapes of frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net Consequently, properties derived from the electronic structure, such as dipole moment and polarizability, are also predicted to be virtually unchanged. researchgate.net The energy gap between the HOMO and LUMO, a key indicator of chemical reactivity and electronic excitation, remains constant between the two forms. nih.gov

Table 1: Representative DFT-Calculated Structural Parameters for a Pyridine Ring System Note: This table presents typical, illustrative data for a pyridine ring to demonstrate the expected differences between protiated and deuterated analogs based on general principles, as specific data for 4-Ethyl-2-pyridinecarbonitrile-d5 is not available.

ParameterProtiated Analog (Calculated)Deuterated Analog (Calculated)Expected Difference
C-H/C-D Bond Length (Å)1.0841.081~ -0.003 Å
C-N Bond Length (Å)1.3381.338Negligible
C-C Bond Length (Å)1.3951.395Negligible
C-N-C Bond Angle (°)117.0117.0Negligible
HOMO-LUMO Gap (eV)6.896.89Negligible

Prediction of Spectroscopic Parameters and Their Validation

Computational methods are highly effective in predicting spectroscopic parameters, and the comparison of these predictions with experimental data serves as a crucial validation of the theoretical model. For deuterated pyridinecarbonitriles, DFT calculations can accurately forecast shifts in vibrational and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy (IR and Raman): The most significant spectroscopic consequence of deuteration is the shift of vibrational frequencies involving the substituted atom. The C-D stretching vibration occurs at a significantly lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretch (around 2900-3100 cm⁻¹) due to the heavier mass of deuterium. Similarly, C-D bending modes are found at lower wavenumbers than their C-H counterparts. DFT frequency calculations can predict these isotopic shifts with high accuracy. researchgate.netnih.gov The agreement between calculated and experimental vibrational spectra for a series of deuterated pyridines has been shown to be excellent, confirming the validity of the assignments. capes.gov.br

NMR Spectroscopy: The chemical shifts of deuterium (²H) nuclei are nearly identical to those of protons (¹H) in the same chemical environment. nih.gov However, deuterium substitution induces small but measurable changes in the chemical shifts of neighboring nuclei, known as isotope effects on NMR chemical shifts. These effects, typically on the order of parts per billion, can be computationally modeled and are useful for confirming the site of deuteration and studying subtle electronic and structural phenomena like hydrogen bonding. nih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in a Deuterated Pyridine System Note: This table contains representative values to illustrate the accuracy of DFT predictions for deuterated compounds.

Vibrational ModeExperimental Frequency (cm⁻¹)DFT Predicted Frequency (cm⁻¹)Deviation
C-D Stretch22502265+15 cm⁻¹
Pyridine Ring Breathing (Symmetric)985992+7 cm⁻¹
Pyridine Ring Trigonal Deformation10251030+5 cm⁻¹

Theoretical Modeling of Reaction Pathways, Transition States, and Energy Barriers with Deuterated Species

Theoretical modeling provides profound insights into the mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path of a reaction. nih.gov Methods like the climbing image nudged elastic band (cNEB) are employed to locate the minimum energy path between reactants and products and identify the precise geometry and energy of the transition state. arxiv.org

For reactions involving deuterated species like this compound, theoretical modeling focuses on how isotopic substitution affects the energy barrier (activation energy). The primary difference arises from the zero-point vibrational energy (ZPVE). The ZPVE of a C-D bond is lower than that of a C-H bond. In a reaction where this bond is broken, the ZPVE is often lost or significantly reduced in the transition state. Because the C-H bond starts at a higher energy level, it requires less additional energy to reach the transition state compared to the C-D bond.

Consequently, DFT calculations predict a higher activation energy for the cleavage of a C-D bond than for a C-H bond. This difference in activation energy directly influences the reaction rate and is the origin of the primary kinetic isotope effect. Computational studies can quantify this energy difference, providing a direct link between the molecular vibrations and the macroscopic reaction kinetics. nih.govresearchgate.net

Computational Prediction and Interpretation of Isotope Effects

The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH), i.e., KIE = kL/kH. wikipedia.org It is a powerful tool for elucidating reaction mechanisms. acs.org A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For C-H/C-D bonds, a "normal" primary KIE is typically greater than 1 (kH/kD > 1), indicating that the reaction is slower with the heavier isotope. columbia.edu This is because, as mentioned, the activation energy for C-D bond cleavage is higher due to the lower ZPVE of the C-D bond compared to the C-H bond. columbia.edu

Computational chemistry, particularly DFT, is routinely used to predict KIEs with considerable accuracy. researchgate.net The process involves:

Optimizing the geometries of the reactant and the transition state for both the protiated and deuterated species.

Performing frequency calculations for all four structures to obtain their respective ZPVEs.

Calculating the activation energies for both reactions (ΔE‡ = ETS - EReactant), including the ZPVE correction.

Using the difference in activation energies to predict the KIE.

The magnitude of the predicted KIE provides critical information. A large primary KIE (typically kH/kD = 2–7) strongly suggests that the C-H bond is being broken in the rate-determining step. A KIE close to 1 implies that the C-H bond is not broken in the rate-limiting step. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, are smaller (kH/kD ≈ 0.8–1.4) but can provide information about changes in hybridization at the labeled center during the reaction. wikipedia.org Inverse KIEs (kH/kD < 1) can also occur, often when a C-H bond becomes stiffer (higher vibrational frequency) in the transition state. columbia.edu

Table 3: Interpretation of Computationally Predicted Kinetic Isotope Effects (KIE)

Predicted kH/kD ValueType of Isotope EffectInterpretation
> 2Normal Primary KIEC-H/C-D bond is broken in the rate-determining step.
~ 1No Significant KIEC-H/C-D bond is not broken in the rate-determining step.
1.1 - 1.4Normal Secondary KIEChange in hybridization from sp³ to sp² at the labeled carbon.
0.8 - 0.9Inverse Secondary KIEChange in hybridization from sp² to sp³ at the labeled carbon.
< 1Inverse Primary KIEBond to the isotope becomes stiffer in the transition state.

Molecular Dynamics Simulations and Vibrational Analysis for Deuterated Compounds

While DFT calculations typically focus on static structures at 0 K, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve.

For a molecule like this compound, MD simulations can be used to explore several dynamic properties:

Conformational Dynamics: The ethyl group can rotate, and MD simulations can map the energy landscape of this rotation and determine the populations of different conformers over time.

Vibrational Analysis: The Fourier transform of the atomic velocity autocorrelation function from an MD trajectory yields the vibrational density of states. This provides a way to compute vibrational spectra that includes the effects of temperature, anharmonicity, and solvent interactions, which are often neglected in static DFT frequency calculations. For deuterated species, this method can capture the shifts in vibrational modes due to both the increased mass and the specific interactions with the surrounding environment.

While large-scale MD simulations are more common for macromolecules like proteins, they represent a powerful, though computationally intensive, tool for gaining a deeper understanding of the dynamics and environmental effects on deuterated small molecules.

Applications in Advanced Analytical and Chemical Biology Research Excluding Clinical Human Data

Role of Deuterated Pyridinecarbonitriles as Internal Standards in Quantitative Analytical Methodologies

In quantitative analytical techniques, particularly mass spectrometry (MS), internal standards are crucial for achieving accurate and precise measurements. clearsynth.com Deuterated compounds, such as 4-Ethyl-2-pyridinecarbonitrile-d5, are ideal for this purpose. clearsynth.com The use of a deuterated internal standard, which is a version of the analyte of interest with some hydrogen atoms replaced by deuterium (B1214612), offers significant advantages. clearsynth.com

Because the deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. texilajournal.com However, due to the mass difference between hydrogen and deuterium, the internal standard can be distinguished from the analyte by the mass spectrometer. texilajournal.com This allows for the correction of variations that can occur during sample preparation, injection, and ionization, thereby improving the accuracy and reproducibility of quantification. texilajournal.comnih.gov

The use of deuterated internal standards is particularly beneficial in complex biological matrices where matrix effects can suppress or enhance the analyte signal. clearsynth.comtexilajournal.com By comparing the signal of the analyte to the known concentration of the co-eluting deuterated internal standard, these effects can be effectively normalized. texilajournal.comlcms.cz This approach is widely adopted for the quantification of small molecules in various research fields. texilajournal.com

Table 1: Advantages of Using Deuterated Internal Standards in Mass Spectrometry

FeatureDescription
Co-elution The deuterated standard and the analyte have nearly identical retention times in liquid chromatography.
Similar Ionization Both compounds exhibit comparable ionization behavior in the mass spectrometer.
Mass Differentiation The mass difference allows for separate detection and quantification.
Correction for Variability Compensates for inconsistencies in sample preparation and instrument response. texilajournal.com
Matrix Effect Mitigation Normalizes for signal suppression or enhancement from complex sample components. clearsynth.comtexilajournal.com

Tracer Studies for Elucidating Biochemical Pathways and Transformations (non-human, non-drug specific)

Deuterium-labeled compounds, including derivatives of pyridinecarbonitrile, serve as powerful tracers for investigating biochemical pathways and metabolic transformations in non-human biological systems. youtube.comutsouthwestern.edu In these studies, a deuterated compound is introduced into a biological system, such as cell cultures or model organisms, and its metabolic fate is tracked over time. youtube.comyoutube.com

The deuterium atoms act as a "heavy" label that can be detected by techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. utsouthwestern.edunih.gov By analyzing the incorporation of deuterium into various metabolites, researchers can map the flow of atoms through metabolic pathways. nih.gov This approach provides dynamic information about the rates of metabolic reactions and the interconnectivity of different pathways. youtube.comnih.gov For instance, deuterated water (D₂O) can be used to study the synthesis of fatty acids, proteins, and DNA. youtube.com Similarly, specifically labeled precursors can elucidate the steps in the biosynthesis of complex natural products. acs.org

These tracer studies are fundamental to understanding the normal functioning of metabolic networks and how they are altered in different physiological or pathological states, without the confounding factors of human-specific drug metabolism. youtube.com

Applications in Advanced Raman Imaging Techniques with Deuterium Tags

Deuterium's unique vibrational properties make it an excellent tag for advanced Raman imaging techniques, such as Stimulated Raman Scattering (SRS) microscopy. confex.comoptics.org The carbon-deuterium (C-D) bond has a vibrational frequency that falls within the "silent region" of the cellular Raman spectrum (around 1800-2800 cm⁻¹), where there is minimal interference from endogenous biomolecules. nih.gov This allows for the highly specific and sensitive detection of deuterium-labeled molecules against a low-background signal. nih.gov

In this application, a molecule of interest, such as a pyridinecarbonitrile derivative, is synthesized with deuterium atoms. When this labeled molecule is introduced into cells or tissues, its spatial distribution and temporal dynamics can be visualized with high resolution using SRS microscopy. optics.orgnih.gov This technique enables the imaging of the uptake and metabolism of small molecules in living systems. nih.gov For example, researchers have used deuterium-labeled amino acids to image protein synthesis and deuterated glucose to visualize glucose metabolism in real-time. nih.govnih.gov

The small size of the deuterium atom means that it generally does not perturb the biological activity of the labeled molecule, making it a minimally invasive probe for live-cell and in vivo imaging. This approach provides valuable insights into cellular processes and the distribution of biomolecules at a subcellular level. optics.org

Deuterium Labeling for Investigating Protein Conformations and Macromolecular Interactions (e.g., H/D exchange in amide linkages)

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformation, dynamics, and interactions. nih.govthermofisher.com This method relies on the exchange of labile amide hydrogens on the protein backbone with deuterium atoms from a deuterated solvent (D₂O). thermofisher.comacs.org The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons. ua.edu

Amide hydrogens in regions of the protein that are highly structured (e.g., alpha-helices and beta-sheets) or are involved in protein-protein or protein-ligand interactions are protected from exchange with the solvent. nih.govyoutube.com In contrast, hydrogens in flexible or solvent-exposed regions will exchange more rapidly. nih.govua.edu

By quenching the exchange reaction at various time points and analyzing the mass increase of the protein or its proteolytic peptides by mass spectrometry, researchers can map regions of the protein that are protected from exchange. acs.orgyoutube.com This provides detailed information about the protein's three-dimensional structure, conformational changes upon ligand binding, and the interfaces of macromolecular complexes. nih.govnih.gov Deuterated pyridine (B92270) derivatives could potentially be used as ligands in such studies to probe the conformational changes they induce upon binding to a target protein.

Table 2: Principles of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

PrincipleDescription
Labeling Labile amide protons on the protein backbone exchange with deuterium from a D₂O buffer. thermofisher.comacs.org
Protection The rate of exchange is slower in regions that are structured or involved in interactions. ua.edunih.gov
Quenching The exchange reaction is stopped by lowering the pH and temperature. acs.orgyoutube.com
Analysis The mass increase due to deuterium incorporation is measured by mass spectrometry, often after proteolytic digestion. acs.orgyoutube.com
Interpretation The pattern of deuterium uptake provides insights into protein conformation, dynamics, and binding interfaces. nih.govnih.gov

Development of Chemical Biology Tools Using Deuterated Pyridine Derivatives

Deuterated pyridine derivatives, including this compound, can be valuable components in the development of novel chemical biology tools. The introduction of deuterium can serve multiple purposes in the design of probes to study biological systems. nih.gov

For instance, the nitrile group (carbon-nitrogen triple bond) in pyridinecarbonitriles has a characteristic Raman signal. rsc.org Combining this with deuterium labeling on the pyridine ring could create a dual-functional probe for multi-modal imaging or for distinguishing between similar molecular species. rsc.orgrsc.org

Furthermore, deuteration can be used to subtly tune the properties of a molecule. The kinetic isotope effect, where the C-D bond is stronger and broken more slowly than a C-H bond, can be exploited to investigate reaction mechanisms or to stabilize a molecule against metabolic degradation in certain research contexts. nih.gov The development of such precisely modified molecules allows for more sophisticated experiments to dissect complex biological processes. nih.gov The synthesis of deuterated pyridine derivatives provides a platform for creating a new generation of chemical probes with enhanced capabilities for studying cellular function. nih.gov

Chemical Reactivity and Functionalization of 4 Ethyl 2 Pyridinecarbonitrile D5

Reactions at the Deuterated Ethyl Moiety

The most significant chemical consequence of the isotopic labeling in 4-Ethyl-2-pyridinecarbonitrile-d5 is observed in reactions involving the ethyl group. The substitution of hydrogen with deuterium (B1214612) creates carbon-deuterium (C-D) bonds that are stronger and have a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bonds. quora.comias.ac.in This difference gives rise to a significant primary kinetic isotope effect (KIE), where the rate of any reaction involving the cleavage of a C-D bond in the rate-determining step is substantially slower than the cleavage of a C-H bond. csbsju.eduwikipedia.org The rate of a reaction involving a C–H bond is typically 6–10 times faster than the same reaction with a C–D bond. wikipedia.org

Table 2: Comparison of C-H and C-D Bond Properties

Property C-H Bond C-D Bond Implication for Reactivity
Bond Dissociation Energy Lower (~413 kJ/mol for typical sp³) Higher (~421 kJ/mol, ~5-8 kJ/mol stronger) C-D bond is harder to break. libretexts.orglibretexts.org
Vibrational Frequency Higher (~3000 cm⁻¹) Lower (~2200 cm⁻¹) Leads to a lower zero-point energy for the C-D bond. csbsju.edu

| Kinetic Isotope Effect (kH/kD) | N/A | Typically 6-10 for primary KIE | Reactions involving C-D bond cleavage are significantly slower. wikipedia.org |

Key reactions at the ethyl group that are affected by deuteration include:

Benzylic Oxidation: The benzylic position (the carbon atom attached to the pyridine (B92270) ring) is typically susceptible to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize an ethyl group on an aromatic ring to a carboxylic acid. libretexts.orgmasterorganicchemistry.com However, this reaction requires the presence of at least one benzylic C-H bond. masterorganicchemistry.com For 4-(ethyl-d5)-2-pyridinecarbonitrile, the oxidation at the benzylic -CD₂- group would be significantly hindered due to the large kinetic isotope effect, making the ethyl group highly resistant to such oxidation compared to its non-deuterated counterpart.

Benzylic Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS), readily occurs at the benzylic position due to the stability of the resulting benzylic radical. masterorganicchemistry.com The rate-determining step is the abstraction of a hydrogen atom. The deuteration at the benzylic position would dramatically slow this reaction, again due to the primary KIE.

Reactivity of the Deuterated Pyridine Ring System

The reactivity of the pyridine ring is dictated by the electronic effects of its substituents and the inherent electron-deficient nature of the ring due to the electronegative nitrogen atom. biosynce.com

Electrophilic Aromatic Substitution (EAS): Pyridine is significantly less reactive towards electrophiles than benzene, often compared to nitrobenzene (B124822) in terms of reactivity. biosynce.com Reactions require harsh conditions. quora.comquora.com The nitrogen atom deactivates the ring, particularly at the C2, C4, and C6 positions. Therefore, electrophilic attack preferentially occurs at the C3 and C5 positions. biosynce.comquimicaorganica.org In this compound, the 4-ethyl group is an activating, ortho-, para-director, while the 2-nitrile group is a deactivating, meta-director. Their combined influence directs incoming electrophiles primarily to the C5 position, with the C3 position being a secondary possibility. The deuterated ethyl group is not expected to significantly alter this regiochemical preference, though subtle secondary isotope effects may slightly modify reaction rates.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C2 and C4 positions (and C6), where an anionic intermediate can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. stackexchange.comchemistry-online.comquora.com In this molecule, the C2 position is occupied by the nitrile and the C4 by the ethyl group. The remaining position activated for nucleophilic attack is C6. A reaction like the Chichibabin reaction (amination with sodium amide) would likely occur at the C6 position. chemistry-online.com Leaving groups at the C2 or C4 positions are readily displaced by nucleophiles. quimicaorganica.org While this specific molecule lacks a leaving group, quaternization of the ring nitrogen would make the cyano group at C4 susceptible to replacement by nucleophiles. rsc.org

Role as a Synthetic Precursor in Complex Molecule Construction

Isotopically labeled compounds are invaluable tools in various scientific fields. nih.govresearchgate.net this compound serves as a specialized building block for the synthesis of more complex deuterated molecules. acs.org

The primary application is in pharmaceutical development and metabolic research. nih.gov By incorporating a deuterated fragment into a potential drug candidate, researchers can study its metabolic fate. The C-D bonds are less susceptible to cleavage by metabolic enzymes like cytochrome P450, which often target C-H bonds for oxidation. nih.govnih.gov This can lead to a longer biological half-life and altered pharmacokinetic profiles. nih.gov

Synthetic Utility:

Elaboration of the Nitrile: The nitrile group can be converted to an amine, which can then be used in amide coupling reactions to link the deuterated pyridine moiety to other complex fragments. researchgate.net

Modification of the Ring: The pyridine ring can be further functionalized. For example, after protecting the nitrile, the ring could be halogenated and then used in cross-coupling reactions (e.g., Suzuki, Heck) to build more complex architectures.

Tracer Studies: The deuterated molecule or its derivatives can be used as internal standards in quantitative mass spectrometry assays due to their mass difference from the non-deuterated analog. acs.org

In essence, this compound provides a strategic entry point for introducing a metabolically stabilized, deuterated 4-ethyl-pyridine-2-carboxamide or 2-(aminomethyl)-4-ethyl-pyridine core into a target molecule.

Future Perspectives and Research Challenges in Deuterated Pyridinecarbonitrile Chemistry

Development of Novel and More Sustainable Deuteration Methodologies

The synthesis of deuterated compounds has traditionally relied on methods that can be costly and environmentally taxing. A major challenge lies in developing greener, more efficient, and selective deuteration processes. researchgate.net The future of synthesizing compounds like 4-Ethyl-2-pyridinecarbonitrile-d5 will likely pivot towards more sustainable methodologies that minimize waste and utilize readily available deuterium (B1214612) sources.

Promising areas of research include:

Photocatalysis and Electrocatalysis : These methods use light or electricity to drive deuteration reactions, often under mild conditions. rsc.orgyoutube.com Visible-light-induced methods, for instance, can offer high site-selectivity without the need for harsh reagents or high temperatures. rsc.orgrsc.org Electrocatalysis provides another sustainable route, using electricity to facilitate deuterium incorporation from sources like heavy water (D₂O). researchgate.netyoutube.com

Biocatalysis : The use of enzymes or whole organisms grown in deuterated media presents a green route for producing complex deuterated molecules. youtube.comdtic.mil Immobilized enzymes in continuous flow systems could offer a highly efficient, clean, and cost-effective method for producing deuterated compounds. youtube.com

Transition Metal-Free Catalysis : Moving away from expensive and rare precious metal catalysts (e.g., iridium, palladium) towards earth-abundant metals (e.g., iron, manganese) or organocatalysts is a key goal. researchgate.netyoutube.com Base-mediated deuteration using cost-effective reagents is also a field of active development. acs.org

Green Deuterium Sources : Heavy water (D₂O) is the most abundant and cheapest deuterium source. rsc.orgacs.org Methodologies that can efficiently use D₂O are highly desirable for their sustainability and low cost. rsc.orgacs.org

Table 1: Comparison of Emerging Deuteration Methodologies

Methodology Advantages Challenges Potential for this compound Synthesis
Photocatalysis Mild reaction conditions, high selectivity, use of sustainable energy (light). rsc.orgrsc.org Catalyst cost and stability, scalability. Site-selective deuteration on the ethyl group or pyridine (B92270) ring.
Electrocatalysis Avoids harsh chemical oxidants/reductants, high control over reaction potential. researchgate.netyoutube.com Electrode material stability, electrolyte compatibility. Efficient deuteration using D₂O as the deuterium source. researchgate.net
Biocatalysis High selectivity (enantio- and regioselectivity), environmentally friendly (aqueous media). youtube.com Substrate scope limitations, enzyme stability. Green synthesis route if a suitable enzyme can be identified or engineered.

| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity compared to precious metals. youtube.com | Lower catalytic activity or selectivity in some cases. | A more cost-effective and sustainable alternative to traditional metal catalysts. |

Expanding the Scope of Mechanistic Investigations with Advanced Deuterium Labeling

Deuterium labeling is a powerful tool for elucidating reaction mechanisms and metabolic pathways due to the kinetic isotope effect (KIE), where the heavier C-D bond breaks more slowly than a C-H bond. acs.orgnih.gov For a molecule like this compound, advanced and site-specific labeling can provide deep mechanistic insights.

Future research will focus on:

Site-Selective Labeling : Developing synthetic methods that can selectively place deuterium atoms at specific positions (e.g., on the α- or β-carbon of the ethyl group, or at specific positions on the pyridine ring) is crucial. nih.govsnnu.edu.cn This allows for precise probing of the KIE at different metabolic sites or in specific chemical reactions. nih.gov

Stereoselective Labeling : For chiral centers, the ability to stereoselectively introduce deuterium provides an even finer tool for studying enzymatic reactions and asymmetric catalysis. nih.gov

Multi-Deuteration : Incorporating multiple deuterium atoms can amplify the KIE, making it easier to study and potentially leading to drugs with significantly enhanced metabolic stability. nih.govresearchgate.net

By synthesizing different isotopologues of 4-ethyl-2-pyridinecarbonitrile, researchers can track metabolic transformations, identify sites of oxidative metabolism, and understand the mechanisms of catalyst-driven reactions with greater clarity. researchgate.netresearchgate.net

Table 2: Potential Mechanistic Studies with Labeled 4-Ethyl-2-pyridinecarbonitrile

Labeled Position Research Question Implication
Ethyl group (d5) What are the primary metabolic pathways of the ethyl substituent? Understanding metabolic stability and identifying potential toxic metabolites. nih.gov
Pyridine Ring (selective D) How does the position of substituents influence the reactivity of the pyridine ring? Guiding the design of catalysts for functionalizing pyridine derivatives. snnu.edu.cn
α-carbon of Ethyl Group (d2) Is the α-position a site of oxidative metabolism by Cytochrome P450 enzymes? Designing analogues with blocked metabolism at this site to improve drug half-life. nih.gov

| Stereospecific Labeling | What is the stereochemical course of an enzymatic or catalytic reaction? | Elucidating detailed reaction mechanisms and enzyme active site topologies. nih.gov |

Integration with High-Throughput Screening and Automated Synthesis Platforms

The discovery and optimization of functional molecules, including deuterated compounds, is increasingly reliant on high-throughput and automated technologies. Integrating the synthesis of deuterated pyridinecarbonitriles with these platforms presents a significant opportunity to accelerate research.

Key future directions include:

Automated Synthesis : Developing robust, automated synthesizers capable of performing various deuteration reactions would enable the rapid creation of libraries of deuterated compounds. This allows for the screening of numerous structural variations of this compound to identify candidates with optimal properties.

High-Throughput Bioanalysis : The use of deuterated internal standards, such as this compound, is essential for robust high-throughput bioanalytical methods using mass spectrometry. aptochem.com Automation in this area reduces sample processing time and increases the reliability of quantitative analysis. aptochem.com

Flow Chemistry : Continuous flow systems offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. youtube.com Integrating deuteration methodologies into flow reactors can lead to more efficient and reproducible synthesis of compounds like this compound. youtube.com

Table 3: Advantages of Integrating Automation in Deuterated Compound Research

Technology Key Advantage Impact on Pyridinecarbonitrile Research
Automated Synthesis Rapid library generation, reproducibility. Accelerated discovery of new deuterated standards or bioactive molecules.
High-Throughput Screening Mass testing of biological or material properties. Efficiently identifies compounds with desired metabolic stability or performance.

| Continuous Flow Chemistry | Enhanced control, safety, and scalability. youtube.com | On-demand, efficient, and scalable production of this compound. youtube.com |

Advancements in Computational Tools for Precise Prediction of Isotopic Behavior

Computational chemistry is becoming an indispensable tool in modern chemical research. For deuterated compounds, predictive modeling can guide synthetic efforts and rationalize experimental observations, saving significant time and resources.

Future advancements are expected in:

Predicting Kinetic Isotope Effects (KIE) : More accurate quantum mechanical calculations will allow for the precise prediction of the magnitude of the KIE for specific C-H bond cleavages in molecules like this compound. This can help prioritize which positions to deuterate to achieve a desired effect on metabolic stability.

Simulating Spectroscopic Properties : Computational tools can predict how deuteration will affect spectroscopic signatures (e.g., in NMR, IR, and Raman spectra), which is vital for characterizing newly synthesized deuterated compounds. acs.org

Modeling Chromatographic Behavior : The "chromatographic isotope effect" can cause deuterated compounds to have slightly different retention times than their non-deuterated counterparts in techniques like LC-MS. nih.gov Advanced modeling can help predict and mitigate these effects, which is crucial for accurate quantification when using deuterated internal standards. nih.gov

Table 4: Computationally Predictable Properties and Their Relevance

Property Computational Method Relevance to this compound
Kinetic Isotope Effect (KIE) Density Functional Theory (DFT) Predicts impact of deuteration on reaction rates and metabolic stability. azimuth-corp.com
NMR/IR Spectra Ab initio calculations Aids in structural verification and characterization of deuterated products. acs.org
Chromatographic Retention Molecular Dynamics Optimizes analytical methods for accurate quantification using internal standards. nih.gov

| Binding Affinity | Docking, Molecular Dynamics | Predicts how deuteration might subtly alter interactions with biological targets. |

Exploration of New Applications in Chemical Biology, Materials Science, and Analytical Chemistry

While this compound is primarily recognized for its role in analytical chemistry, the broader class of deuterated pyridinecarbonitriles holds potential in several other advanced fields.

Analytical Chemistry : The primary application remains as an internal standard for mass spectrometry-based quantification. clearsynth.compubcompare.ai Its chemical similarity to the non-deuterated analyte ensures it behaves almost identically during sample extraction, chromatography, and ionization, correcting for variability and improving the accuracy and precision of measurements. aptochem.comclearsynth.com Future challenges include synthesizing standards with very high isotopic purity to prevent cross-contribution to the analyte signal. sigmaaldrich.comnih.gov

Chemical Biology : Deuterated molecules can serve as non-invasive probes to study biological systems. nih.gov A deuterated pyridinecarbonitrile could be used as a tracer to follow the metabolic fate of this chemical scaffold in living cells or organisms, providing insights into biotransformation pathways. nih.govnih.gov

Materials Science : Deuteration has been shown to significantly enhance the stability and operational lifetime of materials used in organic light-emitting diodes (OLEDs). youtube.comzeochem.com The C-D bond's greater stability can reduce degradation pathways, leading to more robust devices. Deuterated pyridinecarbonitrile derivatives could be explored as components in novel, long-lasting electronic materials. Furthermore, deuteration dramatically alters the neutron scattering properties of polymers, making deuterated monomers valuable for studying polymer structure and dynamics. dtic.milacs.orgornl.gov

Table 5: Current and Future Applications of Deuterated Pyridinecarbonitriles

Field Application Key Benefit of Deuteration
Analytical Chemistry Internal Standard in Mass Spectrometry. clearsynth.com Co-elution with analyte, corrects for matrix effects and instrument variability. aptochem.comclearsynth.com
Chemical Biology Metabolic Tracer. Allows for tracking of metabolic fate without perturbing the biological system. nih.gov
Materials Science (OLEDs) Component in Emissive or Charge-Transport Layers. Increased operational lifetime and stability due to stronger C-D bonds. youtube.comzeochem.com

| Materials Science (Polymers) | Monomer for Neutron Scattering Studies. | Provides contrast to study polymer blend morphology and chain dynamics. acs.orgornl.gov |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.